molecular formula C15H15NO3 B14680738 phenyl N-(1-phenoxyethyl)carbamate CAS No. 35451-80-0

phenyl N-(1-phenoxyethyl)carbamate

Cat. No.: B14680738
CAS No.: 35451-80-0
M. Wt: 257.28 g/mol
InChI Key: DJGRVJNGPKMBKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl N-(1-phenoxyethyl)carbamate is an organic compound belonging to the carbamate family Carbamates are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-(1-phenoxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 1-phenoxyethanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Another method involves the transcarbamoylation of phenyl carbamate with 1-phenoxyethanol. This reaction can be catalyzed by tin compounds and carried out in toluene at elevated temperatures (around 90°C) to achieve good yields .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high efficiency and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(1-phenoxyethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: Phenol, 1-phenoxyethanol, carbon dioxide.

    Oxidation: Phenyl isocyanate, 1-phenoxyethanol.

    Substitution: Substituted carbamates.

Mechanism of Action

The mechanism of action of phenyl N-(1-phenoxyethyl)carbamate involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes such as acetylcholinesterase by forming a stable carbamate-enzyme complex. This inhibition disrupts the normal function of the enzyme, leading to therapeutic effects . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes makes it a valuable tool in drug design.

Comparison with Similar Compounds

Phenyl N-(1-phenoxyethyl)carbamate can be compared with other carbamates such as:

    Phenyl N-methylcarbamate: Similar structure but with a methyl group instead of a phenoxyethyl group. It has different reactivity and applications.

    Phenyl N-phenylcarbamate: Contains a phenyl group instead of a phenoxyethyl group, leading to variations in chemical behavior and uses.

The uniqueness of this compound lies in its phenoxyethyl group, which imparts distinct chemical properties and enhances its versatility in various applications.

Properties

CAS No.

35451-80-0

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

phenyl N-(1-phenoxyethyl)carbamate

InChI

InChI=1S/C15H15NO3/c1-12(18-13-8-4-2-5-9-13)16-15(17)19-14-10-6-3-7-11-14/h2-12H,1H3,(H,16,17)

InChI Key

DJGRVJNGPKMBKF-UHFFFAOYSA-N

Canonical SMILES

CC(NC(=O)OC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.